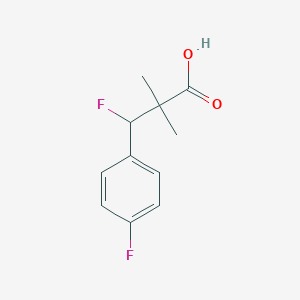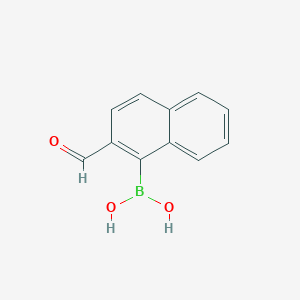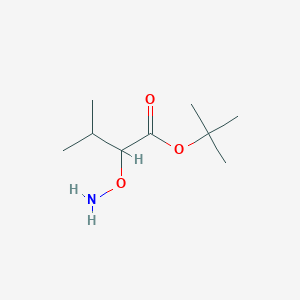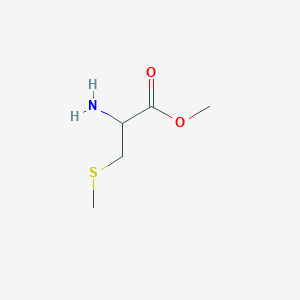![molecular formula C26H25N3O4 B13174037 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of the piperidine is protected using the Fmoc group. This is achieved by reacting the piperidine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected piperidine is then coupled with pyridine-4-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: EDCI and DMAP in anhydrous conditions are typical reagents.
Major Products
Deprotection: The major product is the free amine derivative of the compound.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Biological Studies: Utilized in studying protein interactions and functions by incorporating it into peptide sequences.
Wirkmechanismus
The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Fmoc-4-(3-chlorophenyl)-DL-phenylalanine
- 3-(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
Uniqueness
Compared to similar compounds, 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a pyridine carboxylic acid moiety. This unique structure provides distinct chemical properties and reactivity, making it valuable in specialized peptide synthesis and medicinal chemistry applications .
Eigenschaften
Molekularformel |
C26H25N3O4 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c30-25(31)17-11-12-27-24(14-17)29-13-5-6-18(15-29)28-26(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-12,14,18,23H,5-6,13,15-16H2,(H,28,32)(H,30,31) |
InChI-Schlüssel |
NYNIFJJAMGNERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)

![7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13173965.png)
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)


![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)


![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)


